molecular formula C22H21F2NO4 B2756740 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid CAS No. 2241129-64-4

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid

Cat. No.: B2756740
CAS No.: 2241129-64-4
M. Wt: 401.41
InChI Key: LHTCTLSMRONEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a difluoropiperidine moiety. This compound is often used in the field of organic chemistry, particularly in peptide synthesis, due to its protective Fmoc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid typically involves multiple steps One common method starts with the preparation of the Fmoc-protected piperidine derivativeThe final step involves the acylation of the piperidine derivative with acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.

    Substitution: The difluoropiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The Fmoc group can be removed using piperidine in a basic medium.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, producing a free amine .

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.

    Difluoropiperidine derivatives: Compounds with similar difluoropiperidine structures are used in various chemical and pharmaceutical applications.

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid is unique due to the combination of the Fmoc group and the difluoropiperidine moiety. This dual functionality makes it particularly useful in complex organic synthesis, offering both protection and reactivity .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO4/c23-22(24)13-25(10-9-14(22)11-20(26)27)21(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTCTLSMRONEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.